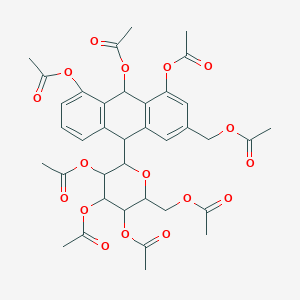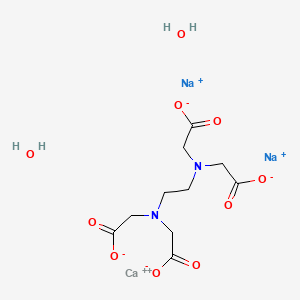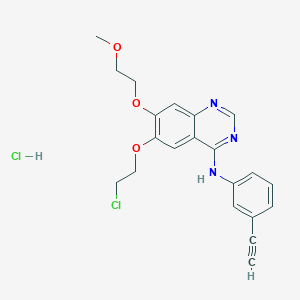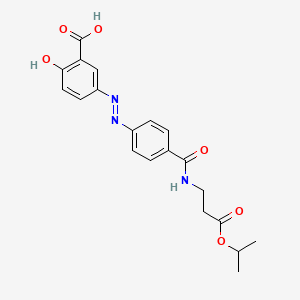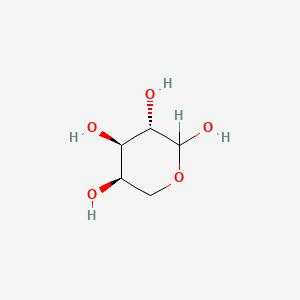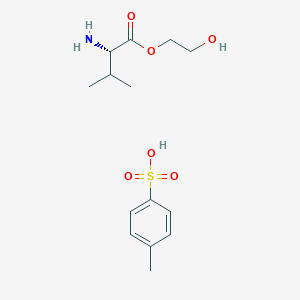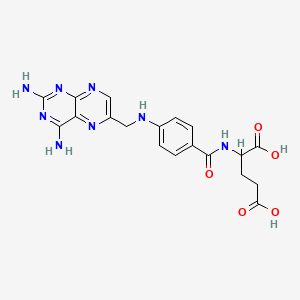
D-葡萄糖醛酸 3,4-二乙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucuronal 3,4-Diacetate Methyl Ester, also known as D-Glucuronal 3,4-Diacetate Methyl Ester, is a useful research compound. Its molecular formula is C₁₁H₁₄O₇ and its molecular weight is 258.22. The purity is usually 95%.
BenchChem offers high-quality D-Glucuronal 3,4-Diacetate Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Glucuronal 3,4-Diacetate Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
木聚糖衍生物及其应用
木聚糖衍生物,特别是通过酯化等化学改性,在制造具有特定性质的生物聚合物方面显示出巨大的前景。Petzold-Welcke 等人(2014 年)的研究重点介绍了通过化学改性合成新型木聚糖酯,从而开发出具有从药物输送到抗菌剂等潜在应用的生物聚合物。这项研究强调了化学改性多糖在为各种科学应用创造具有定制化性质的材料方面的多功能性 (Petzold-Welcke,K.,Schwikal,K.,Daus,S.,& Heinze,T.,2014).
酯酶在药物代谢中的作用
治疗药物的代谢涉及酯、酰胺和硫酯键的水解,主要由酯酶促进。Fukami 和 Yokoi(2012 年)回顾了各种酯酶在药物代谢中的重要作用,指出这些酶如何促进药物的活化或解毒。这篇综述表明,了解特定酯酶的活性,包括对酯化化合物(如“D-葡萄糖醛酸 3,4-二乙酸甲酯”)起作用的酯酶的活性,对于预测药物代谢和治疗结果至关重要 (Fukami,T.,& Yokoi,T.,2012).
衍生 D-葡聚糖的生物活性
化学改性,如 D-葡聚糖的酯化,增强了它们的生物活性,包括抗凝血和抗氧化作用。Kagimura 等人(2015 年)讨论了磺化和乙酰化等衍生化过程如何提高 D-葡聚糖的溶解性和生物活性。这篇综述强调了化学改性葡聚糖在生物医学应用中的潜力,表明可以将类似的化学改性策略应用于其他化合物,如“D-葡萄糖醛酸 3,4-二乙酸甲酯”,以探索它们的生物学和治疗潜力 (Kagimura,F. Y.,da Cunha,M. A. A.,Barbosa,A. M.,Dekker,R. F.,& Malfatti,C. R. M.,2015).
作用机制
Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether functional group. They are widely distributed in nature and are commonly found in a variety of essential oils and fruits. Esters are known for their distinctive odors and are used in a wide variety of applications including as fragrances and flavorings in the food and perfume industry .
In biochemistry, esters play a crucial role in numerous biological processes including the formation of lipids, which are the main component of the cell membrane, and in various metabolic pathways. They are typically formed by the condensation of an acid and an alcohol with the elimination of a molecule of water .
The hydrolysis of an ester under acidic or basic conditions results in the formation of an alcohol and an acid . This reaction is commonly used in the body to break down esters.
The pharmacokinetics of esters generally involves absorption, distribution, metabolism, and excretion (ADME). The rate at which this happens is influenced by factors such as the size of the ester, its lipid solubility, and the pH of the environment .
The action environment of an ester can greatly influence its stability and efficacy. Factors such as temperature, pH, and the presence of other compounds can affect the rate of ester hydrolysis .
生化分析
Biochemical Properties
D-Glucuronal 3,4-Diacetate Methyl Ester plays a significant role in biochemical reactions, particularly in the context of liver health. It exhibits potent anti-inflammatory and antioxidant properties, which help protect liver cells from damage and promote the regeneration of liver tissue. The compound interacts with various enzymes and proteins involved in liver metabolism, including cytochrome P450 enzymes, which are crucial for the detoxification of harmful substances. Additionally, D-Glucuronal 3,4-Diacetate Methyl Ester may interact with other biomolecules such as glutathione, enhancing its antioxidant effects and contributing to the overall hepatoprotective mechanism.
Cellular Effects
D-Glucuronal 3,4-Diacetate Methyl Ester exerts several effects on different types of cells and cellular processes. In liver cells, it helps mitigate oxidative stress and inflammation, thereby protecting the cells from damage and promoting their regeneration. This compound influences cell signaling pathways, particularly those related to inflammation and oxidative stress, by modulating the activity of key signaling molecules such as nuclear factor kappa B and mitogen-activated protein kinases. Furthermore, D-Glucuronal 3,4-Diacetate Methyl Ester can affect gene expression by upregulating the expression of antioxidant genes and downregulating pro-inflammatory genes, thus contributing to its protective effects on liver cells.
Molecular Mechanism
The molecular mechanism of action of D-Glucuronal 3,4-Diacetate Methyl Ester involves several key interactions at the molecular level. The compound binds to and inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, reducing the production of inflammatory mediators. Additionally, D-Glucuronal 3,4-Diacetate Methyl Ester activates antioxidant enzymes such as superoxide dismutase and catalase, enhancing the cellular antioxidant defense system. These interactions help reduce oxidative stress and inflammation, thereby protecting liver cells from damage and promoting their regeneration.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Glucuronal 3,4-Diacetate Methyl Ester have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its stability may decrease over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that D-Glucuronal 3,4-Diacetate Methyl Ester can maintain its protective effects on liver cells for several weeks, with no significant degradation observed
Dosage Effects in Animal Models
The effects of D-Glucuronal 3,4-Diacetate Methyl Ester vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant hepatoprotective effects, reducing liver damage and promoting tissue regeneration. At high doses, D-Glucuronal 3,4-Diacetate Methyl Ester may exhibit toxic effects, including liver toxicity and oxidative stress. Threshold effects have been observed, where the protective effects plateau at a certain dosage, and any further increase in dosage does not enhance the protective effects but may instead lead to adverse effects.
Metabolic Pathways
D-Glucuronal 3,4-Diacetate Methyl Ester is involved in several metabolic pathways, particularly those related to liver metabolism. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in the detoxification of harmful substances. Additionally, D-Glucuronal 3,4-Diacetate Methyl Ester interacts with other enzymes such as glutathione S-transferase, enhancing its antioxidant effects and contributing to its overall hepatoprotective mechanism. These interactions help modulate metabolic flux and maintain the balance of metabolites in liver cells, promoting liver health and function.
Transport and Distribution
Within cells and tissues, D-Glucuronal 3,4-Diacetate Methyl Ester is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution within liver cells. Once inside the cells, D-Glucuronal 3,4-Diacetate Methyl Ester can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its protective effects. The localization and accumulation of the compound within these compartments are crucial for its hepatoprotective mechanism.
Subcellular Localization
The subcellular localization of D-Glucuronal 3,4-Diacetate Methyl Ester plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of liver cells, where it interacts with various enzymes and proteins involved in antioxidant defense and inflammation. Targeting signals and post-translational modifications may direct D-Glucuronal 3,4-Diacetate Methyl Ester to specific compartments within the cells, enhancing its protective effects and ensuring its proper function. The precise localization of the compound within these compartments is crucial for its overall hepatoprotective mechanism.
属性
IUPAC Name |
[(2S,3R,4R,5R)-4-acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O8/c1-5(13)9(17)11(19-7(3)15)10(8(16)4-12)18-6(2)14/h4,8-11,16-17H,1-3H3/t8-,9+,10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGCKUDUZYWDTL-LMLFDSFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(C(C=O)O)OC(=O)C)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]([C@H]([C@@H]([C@@H](C=O)O)OC(=O)C)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)

